ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline
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Overview
Description
Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound. It is known for its unique structural properties and its applications in various fields of scientific research, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is the catalysis of cross-coupling reactions . This compound is a palladium precatalyst, which means it is activated to form the active palladium catalyst in the reaction environment .
Mode of Action
As a precatalyst, Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes a transformation to form the active palladium catalyst in the reaction environment . This catalyst then facilitates the cross-coupling reactions by providing a suitable environment for the reactants to interact .
Biochemical Pathways
The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki, Kumada, Negishi, Heck, Hiyama, Sonogashira, Stille, and Suzuki-Miyaura Coupling reactions . These reactions are fundamental in organic synthesis, leading to the formation of various biologically active compounds and materials .
Pharmacokinetics
Its solubility in common organic solvents and stability in air, moisture, and heat are crucial for its effectiveness as a catalyst .
Result of Action
The result of the compound’s action is the facilitation of cross-coupling reactions, leading to the formation of various organic compounds . The precise molecular and cellular effects depend on the specific reactants and products involved in the reaction.
Action Environment
The action of Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is influenced by environmental factors such as temperature, solvent, and the presence of air and moisture . It is known for its stability in air, moisture, and heat, and its solubility in common organic solvents . These properties contribute to its effectiveness as a catalyst in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane involves the reaction of 1-naphthalen-1-ylnaphthalen-2-yl)phosphane with tert-butyl groups under controlled conditions. Methanesulfonic acid is often used as a catalyst in this reaction to facilitate the formation of the desired product. Palladium is employed as a catalyst in various stages of the synthesis to ensure high yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane for various applications .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
Scientific Research Applications
Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Ditert-butylphosphane: Similar in structure but lacks the naphthalenyl groups.
Methanesulfonic acid: Used as a catalyst in various reactions but does not have the same structural complexity.
Palladium complexes: Widely used in catalysis but differ in their ligand structures
Uniqueness
Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane is unique due to its combination of tert-butyl groups and naphthalenyl groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31P.C12H10N.CH4O3S.Pd/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h7-19H,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSELRAPYZZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45NO3PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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